Propan-2-yl 5-bromothiophene-2-carboxylate
Description
Systematic IUPAC Name Derivation and Isomeric Considerations
The systematic IUPAC name propan-2-yl 5-bromothiophene-2-carboxylate is derived through hierarchical substitution rules. The parent heterocycle is thiophene , a five-membered aromatic ring containing one sulfur atom. The substituents are numbered to assign the lowest possible locants:
- A bromine atom occupies position 5.
- A carboxylate ester group (-COO-) is attached at position 2.
The ester moiety is further specified by the alkyl group propan-2-yl (isopropyl), forming the full name. Isomeric possibilities include:
Molecular Formula and Weight Analysis
The molecular formula C₈H₉BrO₂S reflects:
- 8 carbon atoms : 5 from thiophene, 3 from the isopropyl group.
- 1 bromine atom : Atomic weight ≈79.9 g/mol.
- 2 oxygen atoms : From the carboxylate ester.
- 1 sulfur atom : Integral to the thiophene ring.
| Property | Value |
|---|---|
| Molecular weight | 249.12 g/mol |
| Exact mass | 247.95 Da |
| Unsaturation index | 4 (aromatic) |
Calculations confirm the molecular weight aligns with experimental data.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by:
- CAS Registry Number : 1174013-07-0.
- MDL Number : MFCD21101334.
- Synonym : Isopropyl 5-bromo-2-thiophenecarboxylate.
Alternative identifiers include:
Structural Representation: 2D/3D Conformational Analysis
2D Structure
The planar thiophene ring features:
- Bromine at position 5 (meta to sulfur).
- Ester group at position 2 (ortho to sulfur).
Structural highlights :
3D Conformation
Computational models reveal:
- Thiophene ring planarity : Dihedral angles <5° from ideal planarity.
- Ester group orientation : The isopropyl group adopts a staggered conformation relative to the carbonyl oxygen.
| Parameter | Value |
|---|---|
| Bond length (C-S) | 1.71 Å |
| Bond angle (C-S-C) | 92° |
| Torsional angle (O-C-O) | 120° |
These features are critical for predicting intermolecular interactions in synthetic applications.
Properties
IUPAC Name |
propan-2-yl 5-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-5(2)11-8(10)6-3-4-7(9)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVELELOTXWYCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-bromothiophene-2-carboxylate typically involves the esterification of 5-bromothiophene-2-carboxylic acid with isopropanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-bromothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or THF are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : Propan-2-yl 5-bromothiophene-2-carboxylate serves as an intermediate for synthesizing more complex thiophene derivatives. These derivatives are critical for developing new materials and catalysts.
2. Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activities against various pathogens. For instance, derivatives of thiophene compounds have shown effectiveness against resistant strains of bacteria such as Klebsiella pneumoniae .
- Anticancer Activity : The compound has demonstrated anticancer properties, particularly against lung adenocarcinoma (A549) cells. Studies report IC50 values around 50 µM, indicating significant cytotoxicity through mechanisms like apoptosis induction and cell cycle arrest.
3. Medicine
- Pharmaceutical Building Block : It is utilized as a building block in synthesizing pharmaceutical compounds that target various diseases. Its unique structure allows for modifications that enhance biological activity and therapeutic potential.
Anticancer Activity
A recent study highlighted the anticancer efficacy of thiophene derivatives:
- Cell Line Tested : A549 (lung adenocarcinoma)
- IC50 Values :
- Propan-2-yl 5-bromothiophene: ~50 µM (apoptosis induction)
- 5-nitrothiophene derivative: ~30 µM (cell cycle arrest)
- Bis hydrazone derivative: ~20 µM (multi-pathway inhibition)
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Propan-2-yl 5-bromothiophene | A549 | ~50 | Apoptosis induction |
| 5-nitrothiophene derivative | A549 | ~30 | Cell cycle arrest |
| Bis hydrazone derivative | A549 | ~20 | Multi-pathway inhibition |
This data underscores the potential of thiophene derivatives in cancer therapy, suggesting that structural modifications can enhance their efficacy against cancer cells.
Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
Mechanism of Action
The mechanism of action of Propan-2-yl 5-bromothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The ester substituent significantly impacts molecular weight, solubility, and steric effects. Key analogs include:
*Yields for propan-2-yl ester inferred from analogous syntheses .
- Key Observations :
Reactivity in Cross-Coupling Reactions
The bromine at position 5 enables Suzuki-Miyaura couplings with arylboronic acids. Reactivity varies with ester substituents:
- Methyl and ethyl esters : Higher yields in couplings (e.g., 85–90% for methyl derivatives) due to minimal steric interference .
- 2-Ethylhexyl ester : Reduced yields (65–78%) attributed to steric bulk slowing transmetallation .
Computational and Spectroscopic Characterization
- DFT Studies : Ethylhexyl derivatives exhibit low HOMO-LUMO gaps (~3.5 eV), correlating with charge-transfer efficiency . Propan-2-yl’s electronic profile is likely similar but understudied.
- Spectroscopy : Methyl and ethyl esters show distinct IR carbonyl stretches (~1710 cm⁻¹) and NMR shifts (δ 3.8–4.2 ppm for ester protons) . Propan-2-yl’s branched ester may split NMR peaks due to diastereotopic protons.
Biological Activity
Propan-2-yl 5-bromothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Synthesis
This compound belongs to the thiophene family, characterized by a bromine atom at the 5-position and a propan-2-yl ester at the carboxylic acid moiety. The synthesis of this compound typically involves the esterification of 5-bromothiophene-2-carboxylic acid with isopropanol, often facilitated by acid catalysts.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, revealing promising anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : Studies indicate that thiophene derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown efficacy against lung adenocarcinoma (A549) cells by reducing cell viability significantly .
- Case Study : A recent study demonstrated that certain thiophene derivatives exhibited cytotoxicity in A549 cells with IC50 values ranging from 30 to 60 µM. The structure-dependent nature of these compounds suggests that modifications to the thiophene ring can enhance their anticancer activity .
-
Table of Anticancer Activity :
Compound Cell Line IC50 (µM) Mechanism Propan-2-yl 5-bromothiophene A549 ~50 Apoptosis induction 5-nitrothiophene derivative A549 ~30 Cell cycle arrest Bis hydrazone derivative A549 ~20 Multi-pathway inhibition
Antimicrobial Activity
- Spectrum of Activity : this compound has shown antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .
- Case Study : In vitro tests demonstrated that derivatives of bromothiophene exhibited minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against resistant strains, indicating strong potential as an antimicrobial agent .
-
Table of Antimicrobial Activity :
Pathogen MIC (µg/mL) MBC (µg/mL) Staphylococcus aureus 0.78 1.56 Klebsiella pneumoniae 0.39 0.78 Escherichia coli 1.00 2.00
Q & A
Basic: What synthetic methodologies are recommended for preparing Propan-2-yl 5-bromothiophene-2-carboxylate, and how should its purity be validated?
Answer:
The synthesis typically involves esterification of 5-bromothiophene-2-carboxylic acid with propan-2-ol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps include:
- Reaction conditions : Reflux in anhydrous solvent (e.g., dichloromethane) with a Dean-Stark trap to remove water.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Validation :
- NMR spectroscopy : Confirm ester formation via disappearance of carboxylic acid proton (~12 ppm) and appearance of isopropyl group signals (1.2–1.4 ppm for CH₃, 5.0–5.2 ppm for CH) .
- IR spectroscopy : Absence of O-H stretch (~2500–3500 cm⁻¹) and presence of ester C=O (~1700 cm⁻¹).
- Melting point : Compare with literature values to assess purity.
Basic: What safety protocols should be followed when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : In a cool, dry place away from oxidizers and strong bases. Label containers with CAS number (if available) and hazard symbols.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Consult safety data sheets (SDS) for halogenated thiophenes as a reference .
Advanced: How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement of this compound?
Answer:
- Software tools : Use SHELXL for refinement, which supports twin law implementation and disorder modeling .
- Strategies :
- Twinning : Apply the Hooft y parameter or TWIN/BASF commands to refine twin fractions.
- Disordered groups : Use PART, SUMP, and EADP restraints to model split positions.
- Validation : Cross-check residual density maps and R-factors (R1 < 0.05 for high-resolution data).
- Data collection : Optimize crystal quality via slow evaporation or low-temperature (100 K) mounting to minimize thermal motion artifacts .
Advanced: How can noncovalent interactions (e.g., halogen bonding from bromine) be analyzed to predict supramolecular assembly?
Answer:
- Computational methods :
- Electron density analysis : Use Multiwfn to calculate reduced density gradient (RDG) isosurfaces and sign(λ₂)ρ plots, highlighting regions of steric repulsion, van der Waals, or halogen bonding .
- Quantum chemical calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), identifying electrophilic (Br) and nucleophilic (ester O) sites .
- Experimental validation : Compare computational predictions with X-ray crystal packing motifs (e.g., Br···O interactions) .
Advanced: What mechanistic insights govern the reactivity of the 5-bromo substituent in cross-coupling reactions?
Answer:
- Buchwald-Hartwig/Suzuki-Miyaura : The bromine atom acts as a leaving group, enabling Pd-catalyzed C-C or C-N bond formation.
- Key factors :
- Electronic effects : Electron-withdrawing ester groups activate the thiophene ring for oxidative addition.
- Steric effects : Isopropyl ester may hinder coupling; use bulky ligands (e.g., XPhos) to enhance selectivity.
- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR for Pd intermediate detection .
Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be reconciled with computational predictions?
Answer:
- Dynamic effects : Use Multiwfn to simulate NMR spectra via GIAO (gauge-including atomic orbital) calculations. Compare experimental vs. theoretical chemical shifts and coupling constants (²J, ³J) .
- Conformational analysis : Perform molecular dynamics (MD) or DFT geometry optimization to identify dominant conformers influencing splitting patterns.
- Solvent effects : Include implicit solvent models (e.g., PCM for CDCl₃) in calculations to improve accuracy .
Basic: What analytical techniques are critical for confirming the identity of this compound post-synthesis?
Answer:
- Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern (Br has 1:1 M/M+2 ratio).
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.4% tolerance) .
- X-ray diffraction (XRD) : Resolve crystal structure to unambiguously confirm connectivity and stereochemistry .
Advanced: How can electron-density topology inform bond characterization in this compound?
Answer:
- Quantum theory of atoms in molecules (QTAIM) : Use Multiwfn to calculate bond critical points (BCPs) and Laplacian (∇²ρ) values.
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., Br···H contacts) from crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
